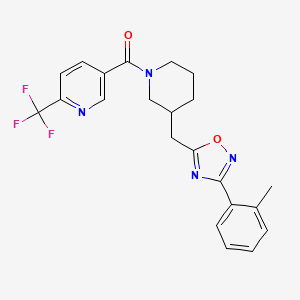
(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C22H21F3N4O2 and its molecular weight is 430.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a novel derivative that incorporates both oxadiazole and piperidine moieties. This compound is part of a broader class of oxadiazole derivatives that have been extensively studied for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Overview of Oxadiazole Derivatives
1,2,4-Oxadiazole derivatives have gained significant attention in medicinal chemistry due to their wide range of biological activities. These compounds are known to exhibit:
- Anticancer activity by targeting various enzymes involved in cancer cell proliferation.
- Anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX).
- Antimicrobial effects against bacteria and fungi.
Table 1: Biological Activities of Oxadiazole Derivatives
The biological activity of the compound can be attributed to its structural features:
- The oxadiazole ring serves as a bioisostere for carboxylic acids or amides, which may enhance interactions with biological targets like enzymes and receptors.
- The piperidine moiety may facilitate binding to specific receptors or enzymes due to its basic nature and ability to form hydrogen bonds.
Case Studies and Research Findings
Recent studies have highlighted the potential of oxadiazole derivatives in various therapeutic areas:
- Anticancer Activity : A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 10 to 50 µM. The mechanism involved the inhibition of HDAC and telomerase activity, which are crucial for cancer cell survival and proliferation .
- Anti-inflammatory Effects : Another research focused on oxadiazole derivatives as selective COX inhibitors. The compound showed a marked reduction in inflammation in animal models, with a significant decrease in pro-inflammatory cytokines .
- Antimicrobial Properties : A series of studies indicated that certain oxadiazole derivatives possess broad-spectrum antimicrobial activity. For instance, one derivative was effective against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for developing new antibiotics .
Eigenschaften
IUPAC Name |
[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14-5-2-3-7-17(14)20-27-19(31-28-20)11-15-6-4-10-29(13-15)21(30)16-8-9-18(26-12-16)22(23,24)25/h2-3,5,7-9,12,15H,4,6,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUCNQCLXRCKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














